2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQJANVHBUJRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the reaction of 3-bromobenzaldehyde with 2-aminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative of 3-bromobenzaldehyde and 2-aminopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base in dimethylformamide solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitution Patterns
Key Observations :
- Substituent Position : Bromine’s position (ortho, meta, para) on the phenyl ring significantly impacts electronic properties and steric hindrance. For example, para-substituted analogs () may exhibit enhanced planarity compared to meta or ortho derivatives, affecting binding to biological targets .
- Halogen vs. Electron-Donating Groups : Replacing bromine with chlorine () or methoxy () alters lipophilicity and electronic effects. Chlorine’s smaller size may improve solubility, while methoxy’s electron-donating nature could enhance resonance stabilization .
Key Observations :
- IL-1β Inhibition : Ortho-substituted AI-33 () shows moderate IL-1β suppression, suggesting substitution position influences anti-inflammatory activity .
- PubChem Activity : The methoxy-substituted analog () demonstrates high activity (score: 83), likely due to improved binding from electron-donating groups .
- Neuroactive Potential: The TSPO ligand YL-IPA08 () highlights the imidazo[1,2-a]pyridine scaffold’s versatility in central nervous system applications .
Table 3: Physicochemical Properties of Selected Analogs
Key Observations :
Biological Activity
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure, characterized by a bromophenyl substituent and a methyl group, suggests significant reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant effects supported by research findings.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
This structure contributes to its biological activity through various mechanisms of action, including enzyme inhibition and interaction with cellular targets.
Target Interactions:
- The compound likely interacts with proteins and enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for its biological efficacy and optimization for enhanced activity.
Biochemical Pathways:
- Similar compounds have been shown to influence various biochemical pathways involved in cell signaling, metabolism, and gene expression. This includes alterations in protein function and changes in gene expression that can disrupt cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) Studies: The compound has shown potent inhibitory effects against various bacterial strains. In particular, it displayed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .
- Comparative Analysis: When compared to other derivatives in the imidazo[1,2-a]pyridine class, the presence of the bromine atom enhances its reactivity and selectivity towards specific biological targets. This structural feature has been linked to improved antimicrobial activity against both Gram-positive and Gram-negative microorganisms .
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 0.21 | Antibacterial |
| Reference Drug Ciprofloxacin | 0.25 | Antibacterial |
| Other Derivatives | Varies | Antimicrobial |
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence suggesting potential anticancer activity:
- Cell Line Studies: In vitro studies have indicated that the compound may inhibit cell proliferation in various cancer cell lines. Specific assays demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
- Mechanistic Insights: Molecular docking studies suggest that this compound may interact with key residues in target proteins involved in cancer cell growth regulation. These studies reveal binding affinities that support its potential as a therapeutic agent in cancer treatment .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against clinical strains of bacteria. It was found to have a significant growth inhibition zone compared to solvent controls, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity on human cell lines (HaCat and BALB/c 3T3), the compound exhibited lower toxicity levels than other tested derivatives while maintaining effective antimicrobial action. This balance between efficacy and safety is crucial for drug development considerations .
Q & A
Q. Optimization strategies :
- Adjust reaction time and temperature (e.g., 25–40°C) to minimize side products.
- Replace acetic acid with milder catalysts (e.g., p-toluenesulfonic acid) to enhance regioselectivity.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify key signals, such as the methyl group at δ ~2.5 ppm (singlet, 3H) and aromatic protons at δ 7.2–8.1 ppm (split due to bromophenyl coupling) .
- IR Spectroscopy : Confirm C-Br stretches at ~560 cm⁻¹ and imidazo[1,2-a]pyridine ring vibrations at ~1600 cm⁻¹ .
- LC-MS : Validate molecular weight (expected [M+H]⁺: ~301.2) and assess purity (>95%) .
Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Answer:
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis set .
- Charge distribution mapping : Identify electron-deficient regions (e.g., bromophenyl group) for potential nucleophilic attack .
- Reactivity validation : Compare DFT-predicted IR/NMR spectra with experimental data to confirm accuracy .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across halogenated imidazo[1,2-a]pyridine derivatives?
Answer:
-
Substituent comparison :
Substituent Lipophilicity (LogP) Bioactivity Trend Source 3-Bromophenyl 3.1 Moderate COX-2 inhibition 4-Fluorophenyl 2.8 High antimicrobial activity 4-Chlorophenyl 3.3 Enhanced metabolic stability -
Mechanistic assays : Conduct enzyme inhibition kinetics (e.g., COX-2 IC₅₀) and cellular uptake studies to differentiate substituent effects .
Advanced: How can researchers utilize SHELX software for crystallographic refinement of this compound?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
- Structure solution : Apply SHELXD for dual-space direct methods. For twinned data, use the TWIN/BASF commands in SHELXL .
- Refinement challenges : Address disorder in the bromophenyl group by partitioning occupancy or applying restraints (e.g., DELU, SIMU) .
Basic: What initial in vitro assays are recommended to evaluate the antimicrobial potential of this compound?
Answer:
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values (µg/mL) .
- Mycobacterial models : Screen against M. tuberculosis H37Rv using the REMA assay .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: What role does the bromophenyl substituent play in modulating the compound's lipophilicity and target binding?
Answer:
- Lipophilicity : The bromine atom increases LogP by ~0.3 units compared to chlorine/fluorine analogs, enhancing membrane permeability .
- Target interactions : The bulky bromine sterically hinders binding to shallow enzyme pockets (e.g., COX-2) but improves π-π stacking in hydrophobic pockets (e.g., bacterial DNA gyrase) .
Basic: What are the common byproducts during synthesis, and how can they be identified?
Answer:
- Byproducts :
- Mitigation : Use inert atmosphere (N₂/Ar) and strictly control stoichiometry (aldehyde:amine = 1:1.05) .
Advanced: How can SAR studies systematically explore substituent effects on the imidazo[1,2-a]pyridine core?
Answer:
- Library design : Synthesize analogs with substitutions at C-2 (aryl), C-7 (alkyl), and C-3 (carboxamide).
- Assay cascades : Prioritize compounds based on in silico ADMET predictions, followed by enzymatic (e.g., kinase inhibition) and phenotypic (e.g., antiproliferative) screens .
Advanced: What advanced crystallization techniques are suitable for obtaining high-quality single crystals?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
